Asiaol-Gm1-tetrasaccharide

Description

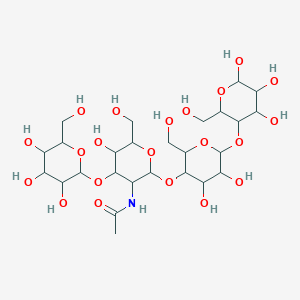

Asiaol-Gm1-tetrasaccharide (CAS: 75645-24-8), also known as gangliotetraose, is a structurally defined oligosaccharide integral to ganglioside biosynthesis and cellular recognition processes. It consists of four monosaccharide units linked in a specific sequence: β-D-galactopyranosyl-(1→3)-β-D-N-acetylgalactosaminyl-(1→4)-[α-D-neuraminyl-(2→3)]-β-D-galactopyranosyl-(1→4)-D-glucose. This tetrasaccharide forms the core structure of GM1 gangliosides, which are critical for neural cell adhesion, signal transduction, and pathogen binding .

Properties

Molecular Formula |

C26H45NO21 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |

InChI Key |

HCXIEPLIUZXCMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Asiaol-Gm1-tetrasaccharide typically involves the desialylation of GM1 gangliosides. A common method includes mild formic acid hydrolysis (0.1 N, 100°C for 2 hours) to remove sialic acid residues from GM1, resulting in the formation of this compound . The product is then isolated and purified using Folch partitioning and Iatrobeads column chromatography, achieving an overall yield of more than 50% .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of GM1 gangliosides from bovine brain tissue, followed by desialylation and purification steps. The use of advanced chromatographic techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Asiaol-Gm1-tetrasaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the glycosphingolipid structure.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are conducted under controlled conditions to ensure selective reduction of functional groups.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds. These reactions are performed under mild conditions to maintain the integrity of the tetrasaccharide structure.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its utility in different applications .

Scientific Research Applications

Asiaol-Gm1-tetrasaccharide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosphingolipid interactions and membrane dynamics.

Mechanism of Action

Asiaol-Gm1-tetrasaccharide exerts its effects by interacting with specific receptors on the cell membrane. It is recognized by type IV pili and Lectin A (LecA) proteins, which facilitate cell adhesion and signaling . The compound modulates bioactivities, adherence, and motilities controlled by opposite signaling pathways, making it a valuable tool for studying cellular interactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~767.7 g/mol (exact value varies based on modifications).

- Structural Features : Contains sialic acid residues, which confer negative charge and influence receptor specificity.

- Applications : Used in neuroscience research to study ganglioside-mediated processes, including toxin binding (e.g., cholera toxin) and neurodegenerative disease mechanisms .

Synthetic methods for analogous compounds, such as 1-O-acyl-β-D-glucopyranose tetraacetates, highlight the importance of regioselective acylation and protective group strategies, which may parallel Asiaol-Gm1-tetrasaccharide synthesis .

Comparison with Similar Compounds

This compound belongs to a class of ganglioside-derived oligosaccharides. Below, it is compared to structurally and functionally related compounds.

Structural and Functional Comparison

Table 1: Comparative Analysis of Ganglioside-Related Tetrasaccharides

| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Biological Role |

|---|---|---|---|---|

| This compound | 75645-24-8 | ~767.7 | Sialylated core with glucose terminus | Cholera toxin binding, neural adhesion |

| GM1 Ganglioside | 37758-47-7 | ~1,545 | This compound + ceramide lipid | Neuroprotection, signal transduction |

| GD1a Ganglioside | 37758-50-2 | ~1,833 | Additional sialic acid residue | Immune modulation, cancer cell adhesion |

| GT1b Ganglioside | 37758-52-4 | ~2,100 | Trisialylated structure | Synaptic plasticity, pathogen entry |

Key Observations :

Sialylation Patterns : this compound contains one sialic acid residue, whereas GD1a and GT1b have two and three, respectively. This difference alters receptor specificity and binding affinity for pathogens like Vibrio cholerae .

Lipid Moiety : Unlike GM1 ganglioside, this compound lacks the ceramide anchor, making it water-soluble and suitable for in vitro binding assays .

Clinical and Preclinical Relevance

- Toxin Binding: this compound’s sialic acid residue is critical for cholera toxin B-subunit binding, with 90% inhibition efficacy in competitive assays, outperforming non-sialylated analogs .

Biological Activity

Asiaol-Gm1-tetrasaccharide, also known as gangliotetraose (Gg4), is a complex carbohydrate with significant biological activities, particularly in neurobiology. Its structure comprises components that are critical for neuronal function and health. The molecular formula is with a molecular weight of approximately 707.63 g/mol. This compound has been studied for its effects on neuronal plasticity, neuroprotection, and regeneration processes.

- Calcium Homeostasis : this compound facilitates the efflux of nuclear calcium ions (), which is crucial for maintaining calcium homeostasis in neurons. It helps reduce elevated nuclear levels that are often associated with neuronal differentiation and dysfunction .

- Neuroprotection : Research indicates that this compound protects neuronal cells from oxidative stress. For instance, in studies involving pheochromocytoma PC12 cells exposed to hydrogen peroxide, the compound increased cell viability and reduced the accumulation of reactive oxygen species (ROS) .

- Neuronal Regeneration : In vivo studies have shown that this compound promotes the regeneration of dopaminergic neurons in animal models. Specifically, administration of the compound in a rat model of unilateral hemitransection resulted in significant recovery of tyrosine hydroxylase activity, indicating enhanced neuronal repair mechanisms .

Cell Viability Assay

A series of experiments were conducted to evaluate the protective effects of this compound on PC12 cells:

| Concentration (μM) | Rescue Rate (%) |

|---|---|

| 1 | 2.7 |

| 10 | 15 |

| 100 | 50 |

| 1000 | 76 |

These results demonstrate a dose-dependent increase in cell viability following exposure to oxidative stress .

In Vivo Studies

In a rat model, this compound was administered intraperitoneally at doses of 5 mg/kg and 30 mg/kg over several days post-surgery. The results indicated:

- At 30 mg/kg, there was an 85% recovery in tyrosine hydroxylase activity compared to the unlesioned side by day 73.

- The compound significantly stimulated the regeneration of nigrostriatal dopaminergic neurons .

Neurotrophic Effects

This compound has been shown to influence neurotrophin release, which is vital for neuronal survival and differentiation. It activates signaling pathways involving Akt and ERK1/2, contributing to enhanced neuronal health and resilience against stressors .

Study on Neurodegenerative Diseases

A study investigated the role of this compound in models of neurodegenerative diseases such as Alzheimer's. The findings suggested that the compound binds to amyloid-beta (Aβ) peptides, promoting their oligomerization into less toxic forms while enhancing overall neuronal viability .

Clinical Implications

Given its neuroprotective properties, this compound is being explored as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease. Its ability to enhance neuronal survival and promote regeneration makes it a candidate for further clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.